molecular formula C17H13BrN2O4 B11409949 Ethyl 2-{[(2-bromophenyl)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylate

Ethyl 2-{[(2-bromophenyl)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylate

Cat. No.: B11409949
M. Wt: 389.2 g/mol
InChI Key: OXVFMEVVVZTAST-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-bromophenyl)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furo[3,2-b]pyridine ring system, which is fused with a carboxylate group and a 2-bromophenyl carbonyl amine group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-bromophenyl)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the furo[3,2-b]pyridine ring: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable electrophile.

    Introduction of the 2-bromophenyl group: This step involves the bromination of a phenyl ring, followed by its attachment to the furo[3,2-b]pyridine core through a carbonyl amine linkage.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-bromophenyl)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[(2-bromophenyl)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-bromophenyl)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylate
  • Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylate
  • Ethyl 2-{[(2-iodophenyl)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylate

Uniqueness

Ethyl 2-{[(2-bromophenyl)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain biological targets.

Properties

Molecular Formula

C17H13BrN2O4

Molecular Weight

389.2 g/mol

IUPAC Name

ethyl 2-[(2-bromobenzoyl)amino]furo[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C17H13BrN2O4/c1-2-23-17(22)13-14-12(8-5-9-19-14)24-16(13)20-15(21)10-6-3-4-7-11(10)18/h3-9H,2H2,1H3,(H,20,21)

InChI Key

OXVFMEVVVZTAST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1N=CC=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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